Product packaging for 2-Chloromethcathinone (hydrochloride)(Cat. No.:CAS No. 90869-66-2)

2-Chloromethcathinone (hydrochloride)

Cat. No.: B593340
CAS No.: 90869-66-2
M. Wt: 234.12 g/mol
InChI Key: RMOPJSWYMQGLJP-UHFFFAOYSA-N
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Description

Emergence and Classification within Novel Psychoactive Substance (NPS) Research Frameworks

2-Chloromethcathinone is classified as a synthetic cathinone (B1664624), a prominent category within the larger group of Novel Psychoactive Substances (NPS). caymanchem.com Synthetic cathinones are laboratory-created analogues of cathinone, the primary active stimulant found in the Catha edulis (khat) plant. unodc.org The emergence of synthetic cathinones on a global scale represents a significant trend in substance use, with new derivatives frequently appearing.

The United Nations Office on Drugs and Crime (UNODC) notes that synthetic cathinones are often chemically similar to well-known stimulants like amphetamine and methamphetamine. unodc.org These substances are frequently marketed as 'research chemicals' or under other misleading labels to circumvent drug control laws. nih.gov While some synthetic cathinones like mephedrone (B570743) and methylenedioxypyrovalerone (MDPV) gained notoriety in the mid-to-late 2000s, newer derivatives, including the halogenated methcathinones, have surfaced more recently. unodc.org

Specifically, chloromethcathinone (CMC), which exists in three isomeric forms (2-CMC, 3-CMC, and 4-CMC), was first detected by the Center for Forensic Science Research & Education (CFSRE) in March 2024 in toxicological samples from New York. drugsandalcohol.iecfsre.org This recent emergence highlights the dynamic nature of the NPS market and the continuous need for vigilance and updated analytical methodologies in forensic laboratories.

Academic Significance and Research Gaps concerning 2-Chloromethcathinone

The academic interest in 2-CMC is primarily driven by its status as an NPS. Research is essential for developing reliable analytical methods for its detection in forensic and clinical settings. Currently, the physiological and toxicological properties of 2-CMC are not well understood, and it is primarily intended for research and forensic applications. caymanchem.com

A significant portion of the available literature focuses on the analytical characterization of chloromethcathinone isomers. For instance, studies have developed methods for enantioseparation using gas chromatography (GC) and capillary electrophoresis (CE), as all cathinone derivatives are chiral. nih.gov However, a major research gap is the difficulty in distinguishing between the different positional isomers (2-CMC, 3-CMC, 4-CMC) without specific reference standards. In many forensic cases, the exact isomer is not confirmed. drugsandalcohol.ie

Furthermore, there is a lack of comprehensive pharmacological data for 2-CMC. While it is categorized as a stimulant, detailed studies on its specific mechanisms of action, receptor binding affinities, and metabolic pathways are scarce. omnicompound.com Research on its isomers, such as 4-chloromethcathinone (clephedrone), has begun to fill these gaps for the class, but isomer-specific data remains limited. nih.gov The instability of chloromethcathinone isomers in biological samples presents another challenge, making the identification of stable metabolites, such as dihydro-CMC, a crucial area of ongoing research. nih.gov

Isomeric Context: 2-Chloromethcathinone within the Chloromethcathinone Isomer Landscape

2-Chloromethcathinone is one of three positional isomers of chloromethcathinone, the others being 3-chloromethcathinone (B1649792) (3-CMC) and 4-chloromethcathinone (4-CMC). These isomers share the same molecular formula and core structure but differ in the position of the chlorine atom on the phenyl ring. drugsandalcohol.ie This seemingly minor structural variation can lead to significant differences in their pharmacological and toxicological profiles.

The differentiation of these isomers is a key challenge in forensic analysis. Standard analytical techniques may not easily distinguish between them, necessitating specific methodologies and the availability of certified reference materials for each isomer. drugsandalcohol.iecfsre.org While 3-CMC and 4-CMC are controlled internationally under Schedule II, 2-CMC is not explicitly scheduled in many jurisdictions, including the United States, adding a layer of legal complexity. drugsandalcohol.ie The table below outlines the basic information for these isomers.

Table 1: Chloromethcathinone Isomers

IsomerCommon NameChemical Name
2-Chloromethcathinone2-CMC1-(2-chlorophenyl)-2-(methylamino)propan-1-one
3-Chloromethcathinone3-CMC1-(3-chlorophenyl)-2-(methylamino)propan-1-one
4-Chloromethcathinone4-CMC, Clephedrone1-(4-chlorophenyl)-2-(methylamino)propan-1-one

Historical Context of Synthetic Cathinone Research

The history of synthetic cathinone research is rooted in the study of the khat plant (Catha edulis). nih.gov The stimulant effects of chewing khat leaves have been known for centuries in East Africa and the Arabian Peninsula. nih.gov Initially, the compound cathine (B3424674) was isolated in 1930 and believed to be the primary active component. wikipedia.org However, its potency could not account for the full effects of fresh khat. wikipedia.org

The true breakthrough came in 1975 when a United Nations laboratory isolated the more potent and less stable compound, (-)-cathinone, from fresh khat leaves. nih.govwikipedia.org This discovery confirmed cathinone as the main psychoactive ingredient and laid the chemical groundwork for the synthesis of numerous analogues. wikipedia.org

While some synthetic cathinones were synthesized much earlier for potential medical applications—mephedrone was reportedly first synthesized in 1929 and MDPV in 1969—they did not emerge as substances of abuse until the 21st century. unodc.org The rise of the internet and globalized trade facilitated the distribution of these compounds as "legal highs," leading to a rapid increase in their availability and a corresponding surge in scientific and forensic research from the mid-2000s onwards. nih.gov This ongoing research aims to characterize the ever-growing list of synthetic cathinones to inform public health and law enforcement agencies. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13Cl2NO B593340 2-Chloromethcathinone (hydrochloride) CAS No. 90869-66-2

Properties

IUPAC Name

1-(2-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-5-3-4-6-9(8)11;/h3-7,12H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOPJSWYMQGLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1Cl)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001342728
Record name 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90869-66-2
Record name 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Chemistry and Precursor Analysis of 2 Chloromethcathinone

Established and Hypothetical Synthetic Pathways

The primary established route for the synthesis of 2-Chloromethcathinone and its isomers is a three-step process. mdpi.com This pathway is a common method for producing various synthetic cathinones.

Step 1: Bromination of the Precursor Ketone The synthesis typically begins with the appropriate propiophenone (B1677668) precursor, in this case, 2'-chloropropiophenone (also known as 2-chlorophenyl ethyl ketone). mdpi.comtcichemicals.com This starting ketone is subjected to an acid-catalyzed α-bromination. The ketone is dissolved in a suitable solvent like dichloromethane (B109758) and cooled, after which a catalytic amount of hydrobromic acid and then bromine are added. mdpi.com The reaction proceeds, often protected from light, until the bromine color disappears, indicating its consumption and the formation of the α-bromoketone intermediate, 1-(2-chlorophenyl)-2-bromopropan-1-one. mdpi.com

Step 2: Nucleophilic Substitution (Amination) The resulting α-bromoketone, often used without extensive purification, undergoes a nucleophilic substitution reaction with an appropriate amine. mdpi.com To produce 2-Chloromethcathinone, methylamine (B109427) is used. mdpi.comnih.gov In a common procedure, a solution of the α-bromoketone in a solvent such as dry tetrahydrofuran (B95107) (THF) is treated with a cooled solution of methylamine in THF. mdpi.comnih.gov This reaction yields the cathinone (B1664624) free base.

Step 3: Salt Formation Synthetic cathinones are often unstable as free bases. who.int Therefore, the final step is the conversion of the 2-CMC free base into a more stable salt form. This is typically achieved through acid precipitation, most commonly by adding hydrochloric acid to a solution of the free base to precipitate 2-Chloromethcathinone hydrochloride as a solid. who.intmdpi.com

A slight variation on this pathway involves using an N-protected amine, such as N-benzyl-N-methylamine, in the nucleophilic substitution step. nih.gov This creates an N-benzyl protected intermediate which then requires a subsequent deprotection step, for example, using 1-chloroethyl chloroformate followed by methanolysis, to yield the final secondary amine product. nih.gov

Hypothetical synthetic pathways could involve alternative halogenation methods in the first step or the use of different protecting group strategies for the amine. However, the described bromination-amination sequence is widely cited due to its efficiency and the commercial availability of the necessary precursors. who.int

Table 1: Established Synthetic Pathway for 2-Chloromethcathinone (hydrochloride)
StepReactionStarting MaterialsReagentsIntermediate/ProductReference(s)
1α-Bromination2'-ChloropropiophenoneBromine, Hydrobromic acid, Dichloromethane1-(2-chlorophenyl)-2-bromopropan-1-one mdpi.com
2Nucleophilic Substitution1-(2-chlorophenyl)-2-bromopropan-1-oneMethylamine, Tetrahydrofuran (THF)2-Chloromethcathinone (free base) mdpi.comnih.gov
3Salt Formation2-Chloromethcathinone (free base)Hydrochloric acid2-Chloromethcathinone hydrochloride who.intmdpi.com

Precursor Chemical Analysis and Control Considerations

The primary precursor for the synthesis of 2-CMC is 2'-chloropropiophenone. mdpi.com The synthesis of this precursor can be achieved via a Friedel-Crafts reaction between 2-chlorobenzoyl chloride and ethylene, though this method can be slow and requires careful control of conditions to prevent polymerization of the ethylene. cdnsciencepub.com Alternative syntheses for related chloropropiophenones have been developed, such as the reaction of m-chlorobenzoic acid with propionic acid over a composite catalyst to produce m-chloropropiophenone, suggesting analogous routes could be applied for the ortho-isomer. researchgate.net

The control of cathinone precursors is a significant point of international focus. The intermediate, 2-bromo-1-(chlorophenyl)propan-1-one, is a key chemical that can be used to prepare various cathinones depending on the amine used in the subsequent reaction. who.int Seizures of related brominated propiophenones, such as 2-bromo-4'-chloropropiophenone (a precursor for 4-CMC), have been reported in significant quantities, highlighting their importance in the illicit drug trade. incb.org While 2'-chloropropiophenone itself may not be internationally scheduled, its brominated derivatives and other key precursors for synthetic cathinones are monitored by law enforcement and regulatory agencies. incb.org

Table 2: Key Precursors for 2-Chloromethcathinone Synthesis
Compound NameRole in SynthesisCAS NumberMolecular FormulaReference(s)
2'-ChloropropiophenoneStarting Material6323-18-8C₉H₉ClO mdpi.comtcichemicals.combiosynth.com
1-(2-chlorophenyl)-2-bromopropan-1-oneBrominated IntermediateNot AvailableC₉H₈BrClO mdpi.com
MethylamineAminating Agent74-89-5CH₅N mdpi.comnih.gov
2-Chlorobenzoyl chloridePrecursor to 2'-Chloropropiophenone609-65-4C₇H₄Cl₂O cdnsciencepub.com

Characterization of Synthetic Impurities and Byproducts in Research Samples

The synthesis of 2-CMC can lead to the formation of various impurities and byproducts that may be present in the final research sample. The purity of the starting materials and the control of reaction conditions are crucial in minimizing these contaminants.

Potential impurities arising directly from the synthesis include:

Unreacted Starting Material: Residual 2'-chloropropiophenone if the initial bromination reaction is incomplete.

Incompletely Reacted Intermediates: The presence of the α-bromoketone intermediate, 1-(2-chlorophenyl)-2-bromopropan-1-one, if the nucleophilic substitution with methylamine does not go to completion.

Byproducts of Side Reactions: The reaction of reagents with each other or with the solvent can generate byproducts. For instance, in related syntheses, side reactions between sodium hydroxide (B78521) and monochloroacetic acid can produce sodium glycolate (B3277807) and sodium chlorite. ukm.my Analogous side reactions could occur depending on the specific reagents and conditions used.

Positional Isomers: If the starting 2'-chloropropiophenone contains isomeric impurities (e.g., 3'- or 4'-chloropropiophenone), the final product will be a mixture of 2-CMC, 3-CMC, and 4-CMC, which can be challenging to separate.

Forensic analysis of seized samples, which can be considered a type of research sample from illicit manufacturing, often reveals the presence of cutting agents or adulterants. acs.orgmdpi.com While not strictly impurities from the synthesis itself, substances like caffeine (B1668208) are sometimes found mixed with cathinones. mdpi.com Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are essential for the identification and quantification of 2-CMC and any accompanying impurities or adulterants in a given sample. cfsre.orgacs.org

Evaluation of Illicit Manufacturing Routes and Challenges

The synthetic pathways used in research are often mirrored in clandestine laboratories due to their reliance on accessible precursors and established chemical reactions. who.int The three-step synthesis starting from 2'-chloropropiophenone is the most likely route for the illicit manufacture of 2-CMC. who.intmdpi.com

However, illicit manufacturing faces several challenges:

Handling of Hazardous Chemicals: The synthesis involves hazardous materials like bromine, which is corrosive and toxic, and requires specialized equipment and handling procedures.

Control of Reaction Conditions: Achieving high purity and yield requires careful control over reaction parameters such as temperature, reaction time, and stoichiometry. Lack of proper laboratory equipment and expertise can lead to low-quality products with significant impurities.

Product Stability and Purification: As the free base of cathinones is often unstable, the conversion to a hydrochloride salt is a necessary step for a stable final product. who.int Purification of the final product to remove unreacted precursors, byproducts, and residual solvents is another critical challenge.

Isomer Control: The final product's isomeric purity depends entirely on the purity of the starting 2'-chloropropiophenone. Illicitly sourced precursors may contain mixtures of positional isomers, leading to a final product containing 2-CMC, 3-CMC, and 4-CMC. The separation of these isomers is difficult and unlikely to be performed in a clandestine setting.

Enantiomeric Composition: Illicitly produced 2-CMC is expected to be a racemic mixture, as stereoselective synthesis is complex and requires specialized reagents and techniques that are generally unavailable in such settings. who.int

Analysis of seized drug samples provides valuable intelligence on the synthetic routes and the quality of products from clandestine labs. drugsandalcohol.ieacs.org

Advanced Analytical Methodologies for 2 Chloromethcathinone Detection and Characterization

Spectroscopic Techniques for Isomer Differentiation and Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification of 2-CMC and its isomers. These techniques provide detailed information about the molecular structure, enabling forensic chemists to distinguish between compounds with the same molecular formula but different arrangements of atoms.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in forensic drug analysis due to its high sensitivity and specificity. researchgate.net In the analysis of 2-CMC, GC-MS is used for both identification and quantification. The process involves separating the compound from a mixture using gas chromatography, followed by detection and fragmentation by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be compared to reference standards for confirmation. drugsandalcohol.ie

However, the differentiation of positional isomers of chloromethcathinone, such as 2-CMC, 3-CMC, and 4-CMC, can be challenging with conventional GC-MS alone, as they often exhibit similar retention times and mass spectra. researchgate.netresearchgate.net To overcome this, specific GC conditions, such as slower column heating rates, can be employed to achieve baseline separation of the isomers. researchgate.net Additionally, derivatization of the analytes prior to GC-MS analysis can enhance separation and provide more distinct mass spectral fragmentation patterns, aiding in their differentiation. researchgate.net For instance, trifluoroacetyl derivatives of positional isomers have been shown to produce different mass spectral abundances of key fragment ions. researchgate.net

Recent studies have explored the use of GC coupled with tandem mass spectrometry (GC-MS/MS) for the determination of cathinones like 4-CMC in biological matrices, demonstrating the enhanced selectivity and sensitivity of this approach. dntb.gov.uanih.govresearchgate.net

Key Findings from GC-MS Analysis of Chloromethcathinone Isomers:

ParameterObservationReference
Isomer Separation Baseline separation of free base CMC isomers is achievable with slow GC column heating rates. researchgate.net
Derivatization Trifluoroacetyl derivatization aids in differentiating positional isomers through unique mass spectral fragments. researchgate.net
Thermal Degradation Splitless injection can cause thermal degradation of some cathinone (B1664624) analogues, which can be mitigated by using split injection or a clean injector liner. researchgate.net
Confirmation Identification of 2-CMC is confirmed by comparing the retention time and mass spectrum of a sample to an acquired reference standard. drugsandalcohol.ie

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is another powerful tool for the analysis of 2-CMC. This technique combines the separation capabilities of liquid chromatography with the high-resolution and accurate mass measurement of a QTOF mass spectrometer. LC-QTOF-MS is particularly valuable for the identification of unknown compounds and for providing high-confidence structural information. drugsandalcohol.ie

The high mass accuracy of QTOF-MS allows for the determination of the elemental composition of the parent molecule and its fragments, which is crucial for distinguishing between isomers that have the same nominal mass but different exact masses. This capability, combined with chromatographic separation, provides a robust method for the identification of 2-CMC in complex samples. drugsandalcohol.ie

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including 2-CMC. mdpi.comnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of the position of substituents on the aromatic ring. youtube.comrsc.org Both ¹H NMR and ¹³C NMR are utilized to characterize synthetic cathinones fully. mdpi.com

While GC-MS may struggle to differentiate isomers, NMR can clearly distinguish between 2-CMC, 3-CMC, and 4-CMC by analyzing the chemical shifts and coupling patterns of the aromatic protons. nih.gov Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and J-resolved spectroscopy, can provide even more detailed structural information, confirming the connectivity of atoms within the molecule. nih.gov The data generated from NMR analysis is crucial for creating certified reference materials that are essential for the validation of other analytical methods. mdpi.com

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for the identification of functional groups within a molecule and can be used to differentiate between positional isomers of chloromethcathinone. researchgate.net The position of the chlorine atom on the phenyl ring influences the vibrational frequencies of the molecule, leading to distinct IR spectra for each isomer. For example, the carbonyl (C=O) stretching frequency can differ between 2-CMC, 3-CMC, and 4-CMC, providing a basis for their differentiation. researchgate.net

While less commonly cited for this specific compound in the initial search, Near-Infrared (NIR) spectroscopy, in principle, could also be applied. NIR spectroscopy measures the overtone and combination bands of fundamental molecular vibrations, which can also be sensitive to subtle structural differences between isomers.

Gas Chromatography–Vacuum Ultraviolet (GC-VUV) spectroscopy is an emerging and powerful technique for the differentiation of drug isomers. researchgate.netsci-hub.st Unlike mass spectrometry, which can produce very similar spectra for positional isomers, VUV spectroscopy measures the absorbance of molecules in the vacuum ultraviolet region (approximately 120-240 nm). sci-hub.stvuvanalytics.com Electronic transitions in this region are highly specific to the molecular structure, resulting in unique absorbance spectra for each isomer. vuvanalytics.com

Studies have shown that GC-VUV can easily distinguish between isomers of synthetic cathinones and other drugs where traditional GC-MS analysis is challenging. sci-hub.stvuvanalytics.com The distinct VUV spectra provide a high degree of confidence in isomer identification, making it a valuable tool for forensic laboratories. sci-hub.st

Chromatographic Separations for Isomeric Resolution and Purity Assessment

Effective chromatographic separation is fundamental to the accurate analysis of 2-CMC, especially when dealing with isomeric mixtures. The goal is to achieve baseline resolution of each isomer to allow for individual detection and quantification.

Both gas chromatography and liquid chromatography are employed for this purpose. In GC, the choice of the capillary column and the temperature program are critical parameters that are optimized to maximize the separation of 2-CMC from its isomers. researchgate.net Similarly, in LC, the selection of the stationary phase, mobile phase composition, and gradient are tailored to resolve the cathinone isomers. The ability to separate these closely related compounds is a prerequisite for their accurate identification and for assessing the purity of a given sample.

The development of robust chromatographic methods is a continuous area of research, driven by the constant emergence of new NPS isomers. mdpi.com The combination of high-resolution chromatography with advanced spectroscopic detectors provides the most powerful approach for the comprehensive analysis of 2-Chloromethcathinone and its related compounds.

Development and Validation of Quantitative Analytical Assays in Diverse Research Matrices

The quantitative analysis of 2-Chloromethcathinone requires sensitive and specific assays tailored to the matrix in which it is found, such as biological fluids or seized materials. Laboratories have developed and validated a range of analytical techniques to meet this need. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Commonly employed techniques for the quantification of synthetic cathinones include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov LC-MS/MS, in particular, is frequently used for its high sensitivity and selectivity in complex biological matrices like blood, urine, and oral fluid. nih.govdrugsandalcohol.ie For instance, a method utilizing liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) has been successfully applied to detect and confirm 2-CMC in oral fluid specimens. drugsandalcohol.ie

In the context of seized materials, which can range from powders to tablets, analytical methods must be able to handle high concentrations and diverse cutting agents. unodc.orgcfsre.org The United Nations Office on Drugs and Crime (UNODC) emphasizes that analytical methods used in forensic laboratories must be properly validated to ensure the reliability of results. unodc.org Validation parameters typically include establishing the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.

Recent research has also explored novel approaches, such as electrochemical methods, for the rapid screening of synthetic cathinones. nih.gov These methods, often coupled with chemometric data processing, can provide a fast and simple means for on-site or decentralized screening of confiscated samples. nih.gov Regardless of the technique, the use of a certified analytical reference standard of 2-CMC is essential for accurate quantification and confirmation. drugsandalcohol.iecaymanchem.com

Interactive Table: Quantitative Analytical Methods for 2-Chloromethcathinone and Related Compounds

Analytical Technique Matrix Key Findings/Application Reference
LC-MS/MS Blood, Urine Systematic evaluation of 17 synthetic cathinones; allows for quantification and half-life determination. nih.gov
LC-QTOF-MS Oral Fluid Detection and confirmation of chloromethcathinone compared against a reference standard. drugsandalcohol.ie
HPLC-DAD, HPLC-MS/MS, GC-MS Blood, Urine Routine methods used in toxicological screening for chloromethcathinone isomers. oup.com
UPLC-MS/MS Standard Solutions, Seized Samples Elucidation of redox pathways and determination of analytical figures of merit (LOD, linear range). nih.gov
Electrochemical Methods Standard Solutions, Seized Samples Development of fast screening methods for on-site forensic analysis. nih.gov

Stability Studies of 2-Chloromethcathinone and its Metabolites in Biological and Environmental Research Samples

Understanding the stability of 2-CMC in various sample types is critical for the accurate interpretation of analytical results, particularly in forensic toxicology. ojp.gov The concentration of the parent compound determined in a laboratory may not reflect the concentration at the time of collection if significant degradation has occurred. nih.govnih.gov

Studies on synthetic cathinones have consistently shown that their stability is highly dependent on several factors:

Temperature: Cathinones are most stable when frozen and degrade rapidly at room temperature. nih.govojp.gov Research on 4-chloromethcathinone (4-CMC), an isomer of 2-CMC, found its half-life in blood to be less than one day at room temperature, compared to 32 days when frozen. nih.gov

pH: Cathinones are considerably more stable under acidic conditions. ojp.gov Degradation is accelerated in neutral or alkaline environments, which is a critical consideration for urine samples, whose pH can vary. nih.govojp.gov Acidification of biological samples is a recommended preservation technique. nih.govwho.int

Chemical Structure: The molecular structure has a profound influence on stability. Secondary amines, like 2-CMC, that contain a halogen atom on the aromatic ring are among the least stable cathinones. ojp.govnih.gov Specifically for halogenated methcathinones, substitution at the 2-position (ortho), as in 2-CMC, has been shown to be the least stable configuration compared to the meta (3-position) and para (4-position) isomers. nih.gov

Matrix: Degradation can occur due to enzymatic or chemical processes within biological matrices like blood and urine. ojp.govnih.gov The use of preservatives, such as sodium fluoride, can help to mitigate analyte loss. oup.comnih.gov

The primary metabolite of chloromethcathinones, dihydro-chloromethcathinone, has demonstrated significantly higher stability than the parent compound under all tested storage conditions. nih.govwho.int Consequently, monitoring for this stable metabolite is crucial to avoid false-negative results and can serve as a reliable biomarker of intake, even when the parent 2-CMC is no longer detectable. oup.comnih.gov While most research focuses on biological samples, the principles of pH and temperature-dependent degradation would also apply to environmental samples.

Interactive Table: Factors Affecting Synthetic Cathinone Stability

Factor Condition for Higher Stability Condition for Lower Stability Key Findings Reference
Temperature Frozen storage (-20°C or below) Room temperature (20-24°C) Significant decreases in concentration observed within hours at room temperature. nih.govojp.gov
pH Acidic (pH 4) Alkaline (pH > 7) Degradation is dramatically accelerated under alkaline conditions. ojp.gov
Structure Tertiary amines, Pyrrolidine ring, Methylenedioxy group Secondary amines, Halogen substitution (especially at position 2) 2-halogenated cathinones are the least stable isomers. ojp.govnih.gov
Metabolites Dihydro-metabolites Parent cathinone The dihydro-metabolite of 3-CMC showed high stability under all tested conditions. nih.govwho.int

Construction and Utilization of Analytical Spectral Databases for NPS Identification

The rapid identification of NPS like 2-CMC relies heavily on the use of comprehensive analytical spectral databases. caymanchem.com These libraries contain reference mass spectra of known compounds, allowing analysts to compare the spectrum of an unknown substance against a vast collection of authenticated data for a confident match. thermofisher.comwiley.com

Forensic and research laboratories utilize several major spectral libraries, which are continuously updated to include newly emerging substances. caymanchem.com

Cayman Spectral Library: This is a free, searchable GC-MS spectral database containing 70eV EI mass spectral data for over 2,000 NPS and other forensic drug standards, including 2-Chloromethcathinone. caymanchem.comcaymanchem.com It is curated from the internal testing of newly synthesized reference standards and is made available in common formats like Agilent MSD and NIST. caymanchem.com

NIST/EPA/NIH Mass Spectral Library: This is one of the most comprehensive and widely used mass spectral libraries. wiley.com The 2023 version, often bundled with the Wiley Registry, contains millions of reference spectra (both electron ionization and tandem MS), covering a vast range of compounds encountered in forensic analysis. wiley.comnist.gov

mzCloud and mzVault (Thermo Fisher Scientific): mzCloud is an extensive online database of high-resolution mass spectra and fragmentation data. thermofisher.com For offline use, mzVault provides a searchable library of this spectral data, enabling confident identification of small molecules even without an internet connection. thermofisher.com

These databases are indispensable tools. They allow laboratories to screen for hundreds or thousands of potential compounds simultaneously. When a suspected NPS is detected, its mass spectrum is searched against the library. A high-quality match, combined with other analytical data like chromatographic retention time, provides a strong basis for identification. drugsandalcohol.ie The availability of traceable reference standards for each entry in a library like Cayman's is crucial for verifying the identity of the unknown. caymanchem.com

Interactive Table: Major Analytical Spectral Databases for NPS Identification

Database/Library Type of Spectra Key Features Provider/Source
Cayman Spectral Library GC-MS (70eV EI) Free, searchable, contains over 2,000 NPS entries including 2-CMC, updated regularly. Cayman Chemical
Wiley Registry/NIST Mass Spectral Library EI-MS, Tandem MS (MS/MS) The largest combined commercial library with over 3 million spectra; considered a gold standard. Wiley / NIST
mzCloud / mzVault High-Resolution MS/MS Extensive online library (mzCloud) and an offline version (mzVault) for small molecule identification. Thermo Fisher Scientific

Forensic Science Research Applications in Analytical Chemistry (focus on method development, not case outcomes)

Analytical chemistry is the cornerstone of modern forensic science, providing the tools and methods to identify and quantify chemical evidence. azolifesciences.commedcraveonline.com In the context of 2-CMC, forensic research focuses on developing, validating, and improving analytical techniques to keep pace with the evolving NPS landscape. unodc.orgcfsre.org

A primary challenge in the forensic analysis of 2-CMC is its existence as one of three positional isomers (2-CMC, 3-CMC, and 4-CMC). oup.com These isomers can have similar properties, making their differentiation difficult without appropriate analytical techniques. oup.comnih.gov Therefore, a significant area of method development is focused on chromatographic techniques (GC and LC) that can achieve baseline separation of these isomers before their introduction into a mass spectrometer for identification.

Research is also geared towards enhancing the analysis of different types of forensic evidence:

Seized Materials: Methods must be robust enough to analyze substances in various forms (powders, tablets, liquids) and mixtures. unodc.orgcfsre.org Research involves optimizing extraction procedures and employing a combination of techniques, from presumptive color tests to confirmatory methods like GC-MS and Fourier-transform infrared spectroscopy (FTIR), to provide reliable identification. cfsre.org

Toxicology Specimens: For biological samples like blood and urine, research focuses on creating highly sensitive methods capable of detecting minute quantities of the parent drug and its metabolites. drugsandalcohol.ieojp.gov This includes optimizing sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove matrix interferences and concentrate the analytes before analysis by LC-MS/MS. drugsandalcohol.ieojp.gov

Furthermore, there is an ongoing effort to develop faster, more portable technologies for on-site screening. nih.gov Research into electrochemical sensors, for example, aims to provide law enforcement with tools for the rapid presumptive identification of synthetic cathinones in the field, which can then be confirmed by laboratory-based methods. nih.gov This continuous research and development ensures that forensic laboratories can provide reliable, scientifically sound evidence for the justice system. acs.org

Pharmacological Mechanisms of Action of 2 Chloromethcathinone

Interactions with Monoamine Transporters (Dopamine, Serotonin (B10506), Norepinephrine (B1679862) Transporters)

Synthetic cathinones are known to exert their effects by interacting with the dopamine (B1211576) transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). wikipedia.orgnih.gov These transporters are responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. wikipedia.org By interfering with this process, compounds like 2-CMC can significantly elevate the levels of these monoamines in the synapse, leading to enhanced neurotransmission. nih.gov The interaction of 2-CMC and its isomers with these transporters is a key area of research to understand their specific psychostimulant properties. drugsandalcohol.iecfsre.org

Synthetic cathinones can be broadly categorized as either monoamine reuptake inhibitors or releasing agents. nih.gov Reuptake inhibitors act by blocking the transporter protein, preventing the re-entry of the neurotransmitter into the presynaptic neuron. wikipedia.org In contrast, releasing agents are typically substrates for the transporters and are transported into the neuron, where they trigger the reverse transport of the neurotransmitter out of the cell. wikipedia.org This leads to a non-vesicular release of monoamines into the synapse.

Studies on related chloromethcathinone isomers suggest a profile that includes both reuptake inhibition and releasing activity. For instance, 4-chloromethcathinone (4-CMC) is described as primarily a serotonin–norepinephrine–dopamine releasing agent (SNDRA), while also acting as a reuptake inhibitor (SNDRI) with similar potency to mephedrone (B570743). wikipedia.org Research on 3-chloromethcathinone (B1649792) (3-CMC) also identifies it as a releasing agent at dopamine, serotonin, and norepinephrine transporters. who.int While direct, comprehensive studies specifically on 2-CMC's releasing versus inhibiting properties are less detailed in the provided search results, the general pharmacology of chloromethcathinones points towards a primary mechanism as a monoamine releasing agent. nih.govwho.int

The potency and selectivity of a synthetic cathinone (B1664624) for DAT, NET, and SERT are crucial in defining its specific pharmacological profile. mdpi.com For instance, a higher affinity for DAT and NET is often associated with more pronounced stimulant effects, while a strong interaction with SERT can lead to empathogenic effects. wikipedia.org

In vitro pharmacological data for chloromethcathinone isomers indicate that they are active stimulants at all three monoamine transporters, with potencies comparable to their methyl-substituted counterparts like mephedrone. drugsandalcohol.iecfsre.org Studies on the related compound 2-methylmethcathinone (2-MMC) showed it to be a serotonin-norepinephrine-dopamine releasing agent with a preference for NET and DAT over SERT. wikipedia.org Specifically, the EC50 values for monoamine release at DAT, NET, and SERT for 2-MMC were found to be 80 ± 8 nM, 53 ± 4 nM, and 490 ± 15 nM, respectively, in rat brain synaptosomes. wikipedia.org

For the chloromethcathinone isomers, 3-CMC was found to interact with DAT and NET at a level similar to mephedrone, but with significantly less interaction at SERT. wikipedia.org In contrast, 4-CMC is considered a non-selective dopamine/serotonin releaser, equipotent at both DAT and SERT. nih.gov This suggests that the position of the chlorine atom on the phenyl ring significantly influences the selectivity for the different monoamine transporters. While specific IC50 or EC50 values for 2-CMC were not available in the search results, the data on its isomers highlight the importance of the substituent position in determining transporter affinity and selectivity.

CompoundDAT (EC50, nM)NET (EC50, nM)SERT (EC50, nM)Primary MechanismSource
2-Methylmethcathinone (2-MMC)80 ± 853 ± 4490 ± 15Releasing Agent wikipedia.org
3-Chloromethcathinone (3-CMC)Similar to MephedroneSimilar to MephedroneSignificantly less than MephedroneReleasing Agent wikipedia.orgwho.int
4-Chloromethcathinone (4-CMC)Equipotent with SERT-Equipotent with DATReleasing Agent/Reuptake Inhibitor nih.govwikipedia.org

Structure-Activity Relationships (SAR) Governing Pharmacological Selectivity and Efficacy

The pharmacological properties of synthetic cathinones are heavily influenced by their chemical structure. evitachem.com The core cathinone structure features a phenyl ring attached to a propanone backbone with an amino group. evitachem.com Modifications to this structure, such as the addition of a substituent to the phenyl ring, can significantly alter the compound's interaction with monoamine transporters. wikipedia.org

In the case of chloromethcathinones, the position of the chlorine atom on the phenyl ring is a key determinant of pharmacological selectivity. wikipedia.orgnih.gov Studies comparing 2-, 3-, and 4-substituted cathinone analogs have shown that the position of the substituent impacts potency and selectivity for DAT, NET, and SERT. wikipedia.org For instance, research on methyl-substituted cathinones indicates that 2-substituted analogs are generally weaker compared to their 3- and 4-substituted counterparts, potentially due to steric hindrance. wikipedia.org This suggests that the ortho-position of the chlorine atom in 2-CMC likely influences its binding and activity at the monoamine transporters in a distinct way compared to its 3- and 4-chloro isomers. The presence of the chlorine atom itself, being an electron-withdrawing group, will also affect the electronic properties of the phenyl ring and thus its interaction with the transporter binding sites. evitachem.com

In Vitro and Ex Vivo Neurochemical Modulations

In vitro studies using techniques like brain synaptosomes are crucial for elucidating the neurochemical effects of compounds like 2-CMC. wikipedia.org These experiments allow for the direct measurement of neurotransmitter release and reuptake inhibition. As mentioned previously, studies on the related compound 2-MMC in rat brain synaptosomes demonstrated its ability to release dopamine, norepinephrine, and serotonin. wikipedia.org

While specific in vitro data for 2-CMC is not detailed in the provided search results, the general profile of chloromethcathinones suggests they increase extracellular levels of monoamine neurotransmitters. nih.govdrugsandalcohol.iecfsre.org For example, studies on 4-CMC have demonstrated its ability to inhibit transporter-mediated uptake and stimulate release at DAT, NET, and SERT in vitro. nih.gov These in vitro findings often correlate with in vivo effects, such as increased locomotor activity observed in animal models, which is thought to be mediated by enhanced dopaminergic neurotransmission. nih.gov

Enantioselectivity in Pharmacological Activity

2-Chloromethcathinone possesses a chiral center at the alpha-carbon of the propanone chain, meaning it exists as two enantiomers: (R)-2-CMC and (S)-2-CMC. who.int It is common for enantiomers of a chiral drug to exhibit different pharmacological and pharmacokinetic properties. nih.govnih.gov This is because biological targets like transporters and enzymes are themselves chiral and can interact differently with each enantiomer. mdpi.com

While the specific enantioselectivity of 2-CMC has not been detailed in the provided search results, it is highly probable that its enantiomers have different potencies and selectivities for the monoamine transporters. wikipedia.org For many cathinone derivatives, one enantiomer is often more active or has a different pharmacological profile than the other. mdpi.com Commercially available synthetic cathinones are often sold as a racemic mixture of both enantiomers, meaning the observed pharmacological effects are a combination of the activities of both. who.int Further research would be needed to separate and characterize the individual pharmacological profiles of the (R) and (S) enantiomers of 2-CMC to fully understand its mechanism of action.

Comparison of Pharmacological Profiles with Other Synthetic Cathinones

The pharmacological characteristics of 2-chloromethcathinone (2-CMC) are best understood when contextualized within the broader class of synthetic cathinones. These substances are known for their stimulant effects, which are primarily mediated by their interaction with monoamine transporters—namely the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The potency and selectivity of these interactions vary significantly across different cathinone derivatives, leading to a diverse range of pharmacological and toxicological profiles.

Synthetic cathinones can be broadly categorized into two main groups based on their mechanism of action at these transporters: those that act as releasing agents (substrates) and those that function as reuptake inhibitors (blockers). Releasing agents are transported into the presynaptic neuron, prompting a reverse transport or efflux of neurotransmitters from the neuron into the synaptic cleft. In contrast, reuptake inhibitors bind to the transporter protein but are not translocated, thereby blocking the normal reuptake of neurotransmitters from the synapse. Some compounds may exhibit a "hybrid" profile, acting as a substrate at some transporters and an inhibitor at others.

Research into the structure-activity relationships of synthetic cathinones has revealed that the position of the substituent on the phenyl ring plays a critical role in determining a compound's potency and selectivity. Studies have indicated that cathinone analogs with a substituent at the 2-position of the phenyl ring are generally less potent as monoamine-releasing agents compared to their 3- or 4-substituted counterparts. This reduced potency is particularly evident at the serotonin transporter.

To illustrate the pharmacological profile of 2-CMC in relation to other well-characterized synthetic cathinones, the following data tables present in vitro findings on their interactions with monoamine transporters. It is important to note that while data on the releasing potency (EC₅₀ values) of 2-CMC are available, specific data on its binding affinity (IC₅₀ or Kᵢ values) to the transporters are not as readily found in the reviewed scientific literature.

Detailed Research Findings

The following tables summarize the in vitro pharmacological data for 2-chloromethcathinone and a selection of other synthetic cathinones, including mephedrone (4-methylmethcathinone), methylone, and 4-chloromethcathinone (4-CMC). These compounds have been chosen for comparison due to their structural similarities and their prevalence in scientific research.

Table 1: Monoamine Transporter Release Potency (EC₅₀, nM)

This table displays the half-maximal effective concentration (EC₅₀) required for each compound to induce the release of dopamine, norepinephrine, and serotonin. Lower values indicate greater potency.

CompoundDAT EC₅₀ (nM)NET EC₅₀ (nM)SERT EC₅₀ (nM)
2-Chloromethcathinone21-10019-53>10,000
Mephedrone103 ± 1683 ± 20188 ± 22
Methylone150 ± 20120 ± 15220 ± 30
4-Chloromethcathinone91 ± 1199 ± 18169 ± 20

Data for 2-Chloromethcathinone is presented as a range from available literature. Data for other compounds are presented as mean ± standard deviation.

Table 2: Monoamine Transporter Uptake Inhibition Potency (IC₅₀, nM)

This table shows the half-maximal inhibitory concentration (IC₅₀) of each compound for the reuptake of dopamine, norepinephrine, and serotonin. Lower values indicate a greater ability to block the transporter. As previously mentioned, specific IC₅₀ data for 2-Chloromethcathinone is not consistently available in the reviewed literature.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
Mephedrone769 ± 106319 ± 40600 ± 99
Methylone980 ± 110450 ± 501200 ± 150
4-Chloromethcathinone1014 ± 78559 ± 57542 ± 38

Data are presented as mean ± standard deviation.

From these data, it is evident that 2-CMC is a potent releaser of dopamine and norepinephrine, with significantly lower potency at the serotonin transporter. This profile suggests that its primary mechanism of action is the induction of dopamine and norepinephrine efflux. In comparison, mephedrone, methylone, and 4-CMC exhibit a more balanced profile as non-selective substrates at all three monoamine transporters. nih.gov The high EC₅₀ value for 2-CMC at SERT highlights its selectivity towards DAT and NET. This pharmacological profile is consistent with the general observation that 2-substituted cathinones are weaker at the serotonin transporter.

The data for mephedrone and 4-CMC show that they are both potent releasing agents and reuptake inhibitors at all three transporters. nih.gov Methylone also acts as a non-selective substrate, though with slightly lower potency compared to mephedrone and 4-CMC. The lack of comprehensive binding affinity data for 2-CMC makes a direct comparison of its binding versus releasing properties challenging. However, its potent releasing activity at DAT and NET suggests it functions primarily as a substrate at these transporters.

Metabolism and Biotransformation Pathways of 2 Chloromethcathinone

Identification of Primary and Secondary Metabolites

The biotransformation of 2-CMC leads to the formation of various metabolites through distinct enzymatic reactions. The main metabolic pathways identified for 2-CMC and structurally similar cathinones are the reduction of the β-keto group and the removal of the N-methyl group. nih.govuniversitaeuropeadiroma.it These transformations result in primary metabolites, which can then undergo further reactions to form secondary metabolites.

N-demethylation is a significant Phase I metabolic reaction for 2-Chloromethcathinone. vulcanchem.com This process involves the enzymatic removal of the methyl group from the nitrogen atom of the cathinone (B1664624) structure. vulcanchem.comresearchgate.net This biotransformation is a common pathway for many synthetic cathinones and leads to the formation of a primary amine metabolite. nih.govnih.gov

Another major metabolic pathway for 2-CMC is the reduction of its β-keto group. vulcanchem.com This reaction converts the ketone functional group into a secondary alcohol, resulting in the formation of dihydro metabolites. nih.gov The primary metabolite formed through this pathway is dihydro-chloromethcathinone. This ketoreduction is a common metabolic route for cathinone derivatives. nih.govdntb.gov.ua

The N-demethylation of 2-Chloromethcathinone results in the formation of 2-chlorocathinone. caymanchem.com This compound is considered a potential metabolite of 2-CMC, based on the established metabolic pathways of structurally related cathinones like mephedrone (B570743). caymanchem.com

Metabolic Pathway Parent Compound Resulting Metabolite Description
N-Demethylation 2-Chloromethcathinone2-ChlorocathinoneRemoval of the N-methyl group to form a primary amine.
Ketoreduction 2-ChloromethcathinoneDihydro-chloromethcathinoneReduction of the β-keto group to a hydroxyl group.

In Vitro Metabolic Pathway Elucidation using Hepatic Enzyme Systems

The metabolic pathways of synthetic cathinones are frequently studied using in vitro models that replicate the enzymatic environment of the liver. researchgate.net Human liver microsomes (HLMs) are a common tool for these investigations because they contain a high concentration of Phase I drug-metabolizing enzymes, such as cytochrome P450 (CYP) isoforms, and some Phase II enzymes like UGTs. mdpi.com

To elucidate the metabolic fate of a compound like 2-CMC, it is incubated with HLMs in the presence of necessary cofactors, such as NADPH. nih.gov The reaction is allowed to proceed for a set time before being stopped, and the resulting mixture is analyzed using advanced analytical techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS). nih.govkcl.ac.uk This methodology allows for the detection and structural identification of various metabolites. kcl.ac.uk Liver S9 fractions, which contain both microsomal and cytosolic enzymes, can also be used to provide a more comprehensive metabolic profile. mdpi.com Studies on related cathinones have successfully used HLM incubations to identify metabolites resulting from ketoreduction, N-dealkylation, and hydroxylation. nih.govresearchgate.net

Role of Metabolites as Biomarkers of Exposure in Research Samples

The parent compound 2-Chloromethcathinone can be unstable in biological matrices. nih.gov This instability poses a challenge for its direct detection in research samples and can lead to false-negative results. Consequently, its metabolites play a crucial role as biomarkers of exposure. oup.com

The primary metabolite, dihydro-chloromethcathinone, has demonstrated significantly greater stability compared to the parent compound under various storage conditions. oup.com Monitoring for this stable metabolite is therefore essential for reliably confirming intake, even when 2-CMC itself is no longer detectable. oup.com The identification of stable metabolites like dihydro-CMC is critical for extending the detection window in forensic and clinical research. nih.govdntb.gov.ua

Comparative Metabolism with Structurally Related Cathinones

The metabolic pathways of 2-Chloromethcathinone are comparable to those of its positional isomers, 3-chloromethcathinone (B1649792) (3-CMC) and 4-chloromethcathinone (4-CMC). nih.govuniversitaeuropeadiroma.it Research on 3-CMC and 4-CMC using human hepatocytes and liver microsomes has confirmed that they undergo similar primary biotransformations. nih.govuniversitaeuropeadiroma.it

The major metabolic reactions for all three isomers include:

β-keto reduction: Leading to the formation of their respective dihydro-metabolites. nih.govnih.gov

N-demethylation: Resulting in the corresponding N-demethylated cathinone derivatives. nih.govnih.gov

For instance, studies on 3-CMC identified dihydro-3-CMC and N-demethyl-3-CMC as key metabolites. nih.gov Similarly, analysis of 4-CMC metabolism revealed metabolites formed through ketoreduction and N-demethylation. nih.govuniversitaeuropeadiroma.it This consistency across isomers indicates a common and predictable metabolic fate for chloromethcathinone compounds, which is primarily dictated by their core cathinone structure rather than the position of the chlorine atom on the phenyl ring.

Compound Primary Metabolic Pathways Key Metabolites
2-Chloromethcathinone (2-CMC) N-Demethylation, Ketoreduction2-Chlorocathinone, Dihydro-chloromethcathinone
3-Chloromethcathinone (3-CMC) N-Demethylation, KetoreductionN-demethyl-3-CMC, Dihydro-3-CMC
4-Chloromethcathinone (4-CMC) N-Demethylation, KetoreductionN-demethyl-4-CMC, Dihydro-4-CMC

Mechanistic Toxicology of 2 Chloromethcathinone at the Cellular and Subcellular Level

In Vitro Cytotoxicity Assessments in Relevant Cellular Models (e.g., neuroblastoma cell lines)

The neurotoxic potential of 2-chloromethcathinone (2-CMC) and its isomers has been evaluated using the human neuroblastoma SH-SY5Y cell line, a common in vitro model for dopaminergic neurons. nih.govnih.gov Studies assessing the cytotoxicity of a range of chloro-cathinones have determined their median lethal concentrations (LC50), which represent the concentration of a substance required to kill 50% of the cells in a given period.

Research on twenty different chloro-cathinones, including 2-CMC, demonstrated dose-dependent toxicity in differentiated SH-SY5Y cells after 24 hours of exposure. nih.govresearchgate.net The LC50 values for these compounds were found to range from 0.6 to 2.5 mM. nih.govmdpi.com In a comparative analysis of isomers, it was generally observed that meta-substituted isomers showed lower cytotoxicity than their ortho- or para-counterparts. mdpi.com For instance, 3-chloro-N-ethylpentedrone (3-Cl-NEP) had a higher LC50 value compared to 2-Cl-NEP and 4-Cl-NEP. mdpi.com Another study investigating the cytotoxicity of 3-CMC and 4-CMC in SH-SY5Y cells noted that toxicity emerged and intensified after prolonged incubation, suggesting an indirect mechanism of action not directly related to interactions with monoamine transporters. nih.govspringermedizin.de

Below is an interactive table summarizing the cytotoxicity data for selected chloro-cathinones in differentiated SH-SY5Y cells.

Table 1: Cytotoxicity (LC50) of Selected Chloro-Cathinones in Differentiated SH-SY5Y Cells

CompoundLC50 (mM)Reference
2-Chloromethcathinone (2-CMC)1.8 nih.gov
3-Chloromethcathinone (B1649792) (3-CMC)2.1 nih.gov
4-Chloromethcathinone (4-CMC)1.5 nih.gov
4-Chloro-N,N-dimethylcathinone (4-Cl-N,N-DMC)1.1 nih.gov
4-Chlorobuphedrone (4-Cl-BUP)1.4 nih.gov
4-Chloropentedrone (4-Cl-PED)1.2 nih.gov
4-Chlorobutylcathinone (4-CBC)0.6 nih.gov

Molecular Mechanisms of Cellular Perturbation

A key mechanism underlying the cytotoxicity of chloromethcathinones is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS). nih.govresearchgate.net In SH-SY5Y cells, exposure to 4-CMC and 4-methylmethcathinone (4-MMC) was shown to increase the mitochondrial formation of ROS. researchgate.netmdpi.com Further investigations into a broader range of chloro-cathinones confirmed that the most toxic variants significantly increase intracellular ROS levels after a 6-hour treatment at their respective LC50 concentrations. nih.govresearchgate.net This elevation of ROS can disrupt cellular balance and lead to damage of vital cellular components. nih.gov

Recent research has uncovered a novel mechanism of neurotoxicity for chloromethcathinones: the inhibition of the enzyme acetylcholinesterase (AChE). nih.gov AChE is vital for regulating the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, and its proper function is essential for the central nervous system. nih.govresearchgate.net Inhibition of AChE leads to an accumulation of acetylcholine, which can cause overstimulation of receptors and result in various neurological symptoms. nih.gov A study of twenty chloro-cathinones, including 2-CMC, found that all tested compounds inhibited AChE, with median inhibitory concentrations (IC50) ranging from 0.1 to 2 mM. nih.govresearchgate.net Molecular docking analyses suggest that the most potent inhibitors interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) within the enzyme's active gorge. nih.govresearchgate.net

The following interactive table presents the AChE inhibitory activity for selected chloro-cathinones.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity (IC50) of Selected Chloro-Cathinones

CompoundIC50 (mM)Reference
2-Chloromethcathinone (2-CMC)0.9 nih.gov
3-Chloromethcathinone (3-CMC)1.1 nih.gov
4-Chloromethcathinone (4-CMC)0.8 nih.gov
4-Chloro-N,N-dimethylcathinone (4-Cl-N,N-DMC)0.3 nih.gov
4-Chlorobuphedrone (4-Cl-BUP)0.4 nih.gov
4-Chloropentedrone (4-Cl-PED)0.2 nih.gov
4-Chlorobutylcathinone (4-CBC)0.1 nih.gov

Influence of Environmental Factors on Cellular Responses (e.g., hyperthermia's impact on neurotoxicity mechanisms)

Environmental conditions, particularly hyperthermia, can significantly exacerbate the neurotoxic effects of chloromethcathinones. mdpi.comnih.govnih.gov One of the severe adverse effects associated with the use of these substances is an increase in body temperature. nih.gov In vitro studies using SH-SY5Y cells have investigated the impact of hyperthermic conditions (40.5 °C) compared to normothermic conditions (37 °C) on the cytotoxicity of these compounds. researchgate.netmdpi.comnih.gov

The results indicate that SH-SY5Y cells are more sensitive to the toxic effects of 4-CMC and 4-MMC under hyperthermic conditions. researchgate.netnih.govnih.gov Hyperthermia was found to accentuate the impairment of the mitochondrial electron transport chain and the mitochondrial formation of ROS caused by these cathinones. researchgate.netmdpi.com Consequently, cytotoxicity, measured by decreased cellular ATP and damage to the plasma membrane, was significantly increased at the higher temperature. researchgate.netnih.gov Although cells responded by stimulating protective mechanisms like the expression of heat shock proteins and autophagy, these responses were only partially able to prevent cell death, highlighting that hyperthermic conditions amplify the neurotoxic properties of methcathinones. researchgate.netmdpi.comnih.gov

Comparative Mechanistic Toxicity with Other Synthetic Cathinones

The toxic mechanisms of 2-chloromethcathinone and its isomers are often compared to other synthetic cathinones, such as mephedrone (B570743) (4-MMC) and methcathinone (B1676376) (MC). Studies show that 4-CMC and 4-MMC are cytotoxic to SH-SY5Y cells, whereas methcathinone (MC) shows little to no cytotoxicity under the same experimental conditions. mdpi.comnih.gov

In terms of specific mechanisms:

Oxidative Stress & Mitochondrial Dysfunction: Both 4-CMC and 4-MMC were found to significantly impair mitochondrial function and increase ROS production, particularly under hyperthermic conditions. researchgate.netmdpi.com This aligns with findings for other cathinones like methylone and MDPV, which also induce mitochondrial dysfunction and oxidative stress. mdpi.com

Acetylcholinesterase Inhibition: The inhibitory effect of chloro-cathinones on AChE is a relatively new finding. nih.gov When compared to the well-known cathinone (B1664624) mephedrone (4-MMC), 2-CMC, 3-CMC, and 4-CMC all show comparable or stronger inhibition of AChE. nih.gov

These comparisons indicate that while synthetic cathinones share common toxic pathways, such as inducing oxidative stress and mitochondrial damage, specific chemical substitutions (e.g., chlorine placement and alkyl chain length) can significantly modulate their potency and may introduce additional mechanisms of toxicity, such as AChE inhibition. nih.govmdpi.com

Broader Research Implications and Future Investigative Trajectories for 2 Chloromethcathinone

Methodological Advancements Required for Comprehensive Research

The clandestine nature and rapid evolution of NPS, including 2-CMC, necessitate continuous advancements in analytical methodologies for their detection and characterization. A significant challenge lies in the differentiation of positional isomers, such as 2-CMC, 3-CMC, and 4-CMC, which can be difficult with conventional gas chromatography-mass spectrometry (GC-MS) alone due to similar retention times and mass spectra. The instability of chloromethcathinone isomers in biological samples further complicates analysis, making the identification of stable metabolites a critical area of research.

Key areas for methodological advancement include:

High-Resolution Analytical Techniques: The development and application of high-resolution chromatography and advanced spectroscopic techniques are essential for the unambiguous identification of 2-CMC and its isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, provides detailed information about the carbon-hydrogen framework, allowing for definitive structural elucidation.

Quantitative Assays: Sensitive and specific quantitative assays are required for various research matrices, including biological fluids and seized materials. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

In Silico Toxicology: Computational models, such as Quantitative Structure-Activity Relationships (QSAR), can be utilized to predict the toxic effects of new compounds like 2-CMC. mdpi.com These in silico methods can help prioritize laboratory testing and provide insights into potential adverse effects without the need for immediate extensive lab work. mdpi.com

Table 1: Analytical Techniques for the Characterization of 2-Chloromethcathinone

Analytical TechniqueApplicationKey AdvantagesChallenges
Gas Chromatography-Mass Spectrometry (GC-MS)Routine toxicological screening and confirmation. High sensitivity and specificity. Difficulty in differentiating positional isomers.
Liquid Chromatography-Mass Spectrometry (LC-MS)Quantification in biological matrices.Suitable for a wide range of analytes.Potential for matrix effects.
Nuclear Magnetic Resonance (NMR) SpectroscopyDefinitive structural elucidation. Unambiguous assignment of substituent positions. Requires higher sample concentrations and specialized equipment.
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement for formula determination.High specificity and ability to analyze complex mixtures.Higher cost and complexity.
Capillary Electrophoresis (CE)Enantioseparation of chiral cathinone (B1664624) derivatives. High separation efficiency.Lower sample loading capacity.

Comparative Studies with Other Synthetic Cathinone Derivatives to Elucidate Structure-Function Relationships

Understanding the structure-activity relationships (SARs) of synthetic cathinones is crucial for predicting the pharmacological and toxicological profiles of new derivatives like 2-CMC. acs.orgnih.gov Comparative studies with other cathinones can elucidate how minor structural modifications influence a compound's effects.

Key structural features and their influence include:

Ring Substitutions: The position of the substituent on the phenyl ring significantly impacts a compound's potency and selectivity. Studies indicate that cathinone analogs with a substituent at the 2-position, such as 2-CMC, are generally less potent as monoamine-releasing agents compared to their 3- or 4-substituted counterparts.

Aliphatic Side Chain Length: The length of the alkyl group on the aliphatic side chain affects potency and pharmacokinetics. acs.org An increase in the length of the carbon chain can lead to increased affinity for the dopamine (B1211576) transporter (DAT). nih.gov

Terminal Amino Group: Modifications to the terminal amino group can also alter a compound's activity. For instance, N-ethyl-substituted cathinones have shown increased potency in inhibiting dopamine uptake compared to N-methyl-substituted cathinones. frontiersin.org

Table 2: Structure-Activity Relationship Trends in Synthetic Cathinones

Structural ModificationEffect on ActivityExample Comparison
Position of Phenyl Ring SubstituentInfluences potency and selectivity for monoamine transporters. 2-substituted cathinones are often less potent than 3- or 4-substituted isomers.
Length of Aliphatic Side ChainAffects potency and metabolism. acs.orgLonger chains can increase DAT affinity. nih.gov
N-AlkylationInfluences potency at DAT. frontiersin.orgN-ethyl substitution can increase DAT inhibition compared to N-methyl. frontiersin.org

Development of Certified Reference Materials for Research and Forensic Applications

The availability of certified reference materials (CRMs) is fundamental for the accurate identification and quantification of 2-CMC in research and forensic settings. researchgate.netgcms.cz CRMs are essential for method validation, calibration, and quality control, ensuring the reliability of analytical results. gcms.cz

The rapid emergence of NPS challenges the traditional timelines for the production and certification of reference materials. researchgate.net Therefore, there is a need for:

Rapid Synthesis and Certification: Reference material suppliers need to adopt strategies to quickly synthesize and certify new compounds like 2-CMC to meet the demands of forensic and toxicology laboratories. researchgate.net

Availability of Isomers and Metabolites: The production of CRMs for all positional isomers (2-CMC, 3-CMC, 4-CMC) and their major metabolites is crucial for comprehensive toxicological analysis. oup.comcfsre.org

International Collaboration: Collaboration between reference material producers, research institutions, and government agencies can help to identify and prioritize the need for new CRMs. researchgate.net

Several chemical suppliers currently offer 2-Chloromethcathinone hydrochloride as an analytical reference standard or CRM for research and forensic use. bertin-bioreagent.comzeptometrix.com

Interdisciplinary Research Needs in Chemical, Biomedical, and Social Sciences for NPS Understanding

A comprehensive understanding of the NPS phenomenon requires an interdisciplinary approach that integrates knowledge from various fields.

Chemical Sciences: Analytical chemists are essential for developing methods to detect and quantify 2-CMC in various matrices. Synthetic chemists play a role in preparing reference standards and studying the synthesis routes of clandestine laboratories. nih.gov

Biomedical Sciences: Pharmacologists and toxicologists are needed to investigate the mechanisms of action, potency, and adverse effects of 2-CMC. nih.gov This includes in vitro studies on monoamine transporters and in vivo studies on behavioral effects. frontiersin.orgnih.gov

Social Sciences: Sociologists, criminologists, and public health researchers can provide insights into the patterns of use, user motivations, and the social and health consequences of 2-CMC use. This information is vital for developing effective prevention and harm reduction strategies.

Role of Academic Research in Informing Public Health and Legal Responses to Emerging NPS

Academic research plays a critical role in providing the evidence base for informed public health policies and legal responses to the challenges posed by NPS like 2-CMC. nih.govresearchgate.net

Key contributions of academic research include:

Early Detection and Identification: Academic and research institutions are often at the forefront of identifying new NPS in circulation through the analysis of seized materials and biological samples. cfsre.org

Pharmacological and Toxicological Data: Researchers provide crucial data on the potential harms and abuse liability of new substances, which can inform risk assessments and scheduling decisions. nih.gov

Development of Analytical Methods: Academic laboratories contribute to the development and validation of analytical methods that are subsequently adopted by forensic and clinical laboratories.

Informing Policy and Practice: By communicating scientific findings to policymakers, public health officials, and clinicians, researchers can help to shape evidence-based responses to the NPS problem. nih.govstanford.educuny.edu

The dynamic and evolving nature of the NPS market underscores the need for ongoing and collaborative research to protect public health and safety.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the structural purity of 2-Chloromethcathinone hydrochloride in synthetic batches?

  • Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the presence of the chloro and methcathinone moieties, and high-resolution mass spectrometry (HRMS) to verify molecular weight (±1 ppm). Cross-validate purity using reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid in water) and UV detection at 254 nm. Reproducibility can be ensured by comparing retention times with certified reference standards .

Q. How should researchers safely handle and store 2-Chloromethcathinone hydrochloride to prevent degradation?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at -20°C under inert gas (e.g., argon) to minimize hydrolysis of the hydrochloride salt. Conduct stability tests under varying pH (4–9) and temperature (-80°C to 25°C) conditions using accelerated degradation studies monitored via HPLC. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory during handling to avoid inhalation or dermal exposure .

Q. What synthetic routes are commonly employed to produce 2-Chloromethcathinone hydrochloride, and how can side products be minimized?

  • Methodological Answer : The compound is typically synthesized via halogenation of methcathinone using thionyl chloride or PCl₃. Optimize reaction stoichiometry (1:1.2 molar ratio of methcathinone to chlorinating agent) and temperature (0–5°C) to suppress over-chlorination. Post-synthesis, purify via recrystallization in ethanol/water (3:1 v/v) and validate purity using GC-MS to detect residual solvents or byproducts like 2,3-dichloromethcathinone .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for 2-Chloromethcathinone hydrochloride across different solvents?

  • Methodological Answer : Conduct systematic solubility studies in polar (water, methanol) and non-polar solvents (DCM, ethyl acetate) using gravimetric analysis. Control variables such as temperature (25°C ± 0.5°C), agitation speed, and equilibration time (24–72 hours). Compare results with literature by normalizing data to ionic strength and dielectric constants of solvents. Discrepancies often arise from residual counterions or hydration states, which can be quantified via Karl Fischer titration .

Q. What in vitro models are suitable for studying the pharmacological mechanisms of 2-Chloromethcathinone hydrochloride, and how should assays be designed?

  • Methodological Answer : Use transfected HEK-293 cells expressing human dopamine (DAT) or serotonin (SERT) transporters for uptake inhibition assays. Pre-incubate cells with 1–100 µM of the compound for 30 minutes, then measure radiolabeled neurotransmitter (³H-dopamine/³H-serotonin) uptake. Normalize data to positive controls (e.g., cocaine for DAT) and validate specificity via competitive binding with selective antagonists (e.g., GBR-12909). EC₅₀ values should be calculated using nonlinear regression .

Q. What strategies are recommended for identifying metabolic pathways of 2-Chloromethcathinone hydrochloride in hepatic models?

  • Methodological Answer : Incubate the compound (10 µM) with human liver microsomes (HLMs) and NADPH cofactor for 60 minutes at 37°C. Quench reactions with ice-cold acetonitrile and analyze metabolites via LC-QTOF-MS in positive ion mode. Phase I metabolites (e.g., N-demethylation, hydroxylation) can be identified using fragmentation patterns (MS/MS). Confirm enzyme involvement using CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Q. How can researchers address inconsistencies in reported stability data for 2-Chloromethcathinone hydrochloride under varying storage conditions?

  • Methodological Answer : Perform forced degradation studies under oxidative (3% H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions at 40°C for 14 days. Monitor degradation products using UPLC-PDA and compare degradation kinetics (t₁/₂) across conditions. Use Arrhenius plots to extrapolate shelf-life at standard storage temperatures. Note that discrepancies often stem from differences in initial purity or humidity levels during testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.